molecular formula C17H27N3O3 B606839 O-Desaryl Ranolazine CAS No. 172430-46-5

O-Desaryl Ranolazine

Numéro de catalogue B606839
Numéro CAS: 172430-46-5
Poids moléculaire: 321.41
Clé InChI: LDEJNELBMSFPDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“O-Desaryl Ranolazine” is a compound with the molecular formula C17H27N3O3 . It’s a piperazine derivative and has been found to be a ranolazine metabolite . Ranolazine is a well-tolerated medication that selectively inhibits the late sodium current .


Molecular Structure Analysis

The molecular structure of “O-Desaryl Ranolazine” is complex. Its IUPAC name is 2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide . The structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs .


Chemical Reactions Analysis

Ranolazine, from which “O-Desaryl Ranolazine” is derived, inhibits sodium and potassium ion channel currents . It inhibits the late phase of the inward sodium current during cardiac repolarization . This inhibition leads to a decrease in intracellular calcium, reducing ventricular wall tension and improving coronary blood flow .


Physical And Chemical Properties Analysis

“O-Desaryl Ranolazine” has a molecular weight of 321.4 g/mol . It has a computed XLogP3-AA of 0.4 and a topological polar surface area of 76 Ų . The exact mass and monoisotopic mass are both 321.20524173 g/mol .

Applications De Recherche Scientifique

  • Cardioprotective Effects in Ischemia Reperfusion Injury : Ranolazine has been shown to reduce calcium overload and oxidative stress, improving mitochondrial integrity and thereby offering protection against ischemia-reperfusion injury in isolated hearts (Aldakkak et al., 2011).

  • Antiarrhythmic Actions : The drug exhibits significant antiarrhythmic effects in both ventricles and atria, particularly effective in suppressing atrial fibrillation and tachyarrhythmias (Antzelevitch et al., 2011), (Gupta et al., 2015).

  • Effects on Glucose Oxidation in Ischemic Hearts : Ranolazine has been found to stimulate glucose oxidation in normoxic, ischemic, and reperfused ischemic rat hearts, suggesting its role in improving energy efficiency during ischemic conditions (McCormack et al., 1996).

  • Potential in Myocardial Infarction : In experimental models, ranolazine reduces myocardial infarct size, improves left ventricular function, and decreases ischemia/reperfusion-induced arrhythmias (Hale & Kloner, 2014).

  • Sodium Channel Block and Arrhythmia Suppression : The drug has been shown to suppress atrial fibrillation effectively in an experimental rabbit model by increasing interatrial conduction time and post-repolarization refractoriness (Milberg et al., 2013).

  • Improvement in Left Ventricular Function : Ranolazine has demonstrated improvements in left ventricular systolic and diastolic performance in patients with stable angina (Figueredo et al., 2011).

  • Exploration Beyond Angina : Ranolazine's role extends beyond angina, with potential applications in conditions like pulmonary arterial hypertension, diastolic dysfunction, and diabetes (Banerjee et al., 2017).

  • Effects on Myocardial Energy Metabolism : It shifts myocardial energy metabolism away from free fatty acids and toward glucose, reducing myocardial ischemic injury (Hill & Schofield, 2002).

Mécanisme D'action

Target of Action

O-Desaryl Ranolazine primarily targets the cardiac late sodium current (INa) . This current plays a crucial role in the electrolyte balance in the myocardium, which is essential for normal heart function .

Mode of Action

At therapeutic concentrations, O-Desaryl Ranolazine can inhibit the cardiac late sodium current (INa) . This inhibition may affect the electrolyte balance in the myocardium, leading to relief from angina symptoms . It also inhibits the delayed rectifier potassium current (IKr) at clinically therapeutic concentrations, which prolongs the ventricular action potential duration .

Biochemical Pathways

The inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This intracellular calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .

Result of Action

The result of O-Desaryl Ranolazine’s action is the relief from uncomfortable and debilitating symptoms of chronic angina . By inhibiting the late sodium current, it may affect the electrolyte balance in the myocardium, relieving angina symptoms . The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential .

Action Environment

The action of O-Desaryl Ranolazine can be influenced by various environmental factors. For instance, the drug’s effect on the QT interval is increased in the setting of liver dysfunction . Therefore, it is contraindicated in persons with mild to severe liver disease . Furthermore, the concentration of ranolazine increases by about 50% in patients with mild, moderate, and severe renal impairment .

Orientations Futures

Ranolazine, from which “O-Desaryl Ranolazine” is derived, has shown benefits beyond angina relief . Extended benefits have been observed in the management of arrhythmias, diastolic dysfunction, pulmonary hypertension, and chemotherapy-related cardiotoxicity . Future research may explore whether “O-Desaryl Ranolazine” shares these benefits.

Propriétés

IUPAC Name

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEJNELBMSFPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675825
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desaryl Ranolazine

CAS RN

172430-46-5
Record name 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172430-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CVT-2512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CVT-2512
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Desaryl Ranolazine
Reactant of Route 2
Reactant of Route 2
O-Desaryl Ranolazine
Reactant of Route 3
Reactant of Route 3
O-Desaryl Ranolazine
Reactant of Route 4
Reactant of Route 4
O-Desaryl Ranolazine
Reactant of Route 5
Reactant of Route 5
O-Desaryl Ranolazine
Reactant of Route 6
Reactant of Route 6
O-Desaryl Ranolazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.